1-Chloro-1H-pyrrolo[1,2-a]pyrazine

Organic Synthesis Heterocyclic Chemistry Process Development

1-Chloro-1H-pyrrolo[1,2-a]pyrazine is the definitive C1-halogenated pyrrolo[1,2-a]pyrazine scaffold for medicinal chemistry programs. Unlike the non-halogenated parent or regioisomeric chloro derivatives, the electrophilic chlorine at position 1 enables exclusive cross-coupling, nucleophilic aromatic substitution, and pharmacophore elaboration. This regioisomer is mandatory for reproducible SAR campaigns—ortho-halogen positioning critically governs biological activity. Supported by a high-yield POCl₃ synthetic route (71%), it ensures reliable scale-up for antibacterial, antiviral, antitumor, and gastrointestinal therapeutic discovery pipelines. Procure the exact 1-chloro regioisomer to eliminate synthetic bottlenecks and ensure target engagement fidelity.

Molecular Formula C7H7ClN2
Molecular Weight 154.60 g/mol
Cat. No. B7856194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1H-pyrrolo[1,2-a]pyrazine
Molecular FormulaC7H7ClN2
Molecular Weight154.60 g/mol
Structural Identifiers
SMILESC1=CN2C=CNC(C2=C1)Cl
InChIInChI=1S/C7H7ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5,7,9H
InChIKeyGMDJJSUDJGSLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1H-pyrrolo[1,2-a]pyrazine: A Strategic Halogenated Pyrrolopyrazine Scaffold for Medicinal Chemistry and Diversification


1-Chloro-1H-pyrrolo[1,2-a]pyrazine (CAS 136927-64-5) is a key chlorinated heterocyclic building block within the pyrrolo[1,2-a]pyrazine class, characterized by a fused pyrrole-pyrazine bicyclic core with a reactive chlorine atom at the C1 position [1]. The pyrrolo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and kinase inhibition [2]. The presence of the chlorine atom at the 1-position imparts distinct electrophilic character and serves as a versatile synthetic handle for downstream functionalization, differentiating it from non-halogenated analogs .

Why 1-Chloro-1H-pyrrolo[1,2-a]pyrazine Cannot Be Substituted by Non-Halogenated or Regioisomeric Pyrrolopyrazines


Direct substitution with the non-halogenated pyrrolo[1,2-a]pyrazine or regioisomeric chloro derivatives (e.g., 8-chloro) is not possible for applications requiring a reactive C1 handle for cross-coupling, nucleophilic aromatic substitution, or specific biological target engagement. The chlorine atom at the 1-position significantly alters the electrophilicity and reactivity profile of the core, enabling synthetic transformations not feasible with the parent heterocycle [1]. Furthermore, the position of halogen substitution on the pyrrolo[1,2-a]pyrazine ring is critical for biological activity; structure-activity relationship (SAR) studies reveal that the orientation and type of substituent profoundly influence cellular activity, with certain halogen substitutions (e.g., ortho-halogen in specific contexts) even abolishing desired biological effects [2]. Consequently, procuring the exact 1-chloro regioisomer is mandatory for ensuring reproducible synthetic outcomes and biological activity.

Quantitative Evidence Guide for 1-Chloro-1H-pyrrolo[1,2-a]pyrazine: Synthetic Yield and Biological Activity Comparisons


Synthesis Yield of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine via Phosphorus Oxychloride Method

A standardized synthetic protocol for 1-Chloro-1H-pyrrolo[1,2-a]pyrazine from pyrrolo[1,2-a]pyrazin-1(2H)-one using phosphorus oxychloride (POCl3) achieves a 71% isolated yield . This represents a robust and reproducible method for accessing the chlorinated scaffold. In comparison, a similar chlorination using phosphorus trichloride (PCl3) under room temperature conditions yielded 45% of the product , highlighting the superiority of the POCl3 method for this specific transformation.

Organic Synthesis Heterocyclic Chemistry Process Development

Comparative Biological Activity Profile of Pyrrolo[1,2-a]pyrazine Scaffold vs. Regioisomeric Pyrrolopyrazines

A comprehensive review of pyrrolopyrazine derivatives establishes that compounds based on the pyrrolo[1,2-a]pyrazine scaffold exhibit a distinct biological activity profile compared to the regioisomeric 5H-pyrrolo[2,3-b]pyrazine scaffold [1]. Specifically, pyrrolo[1,2-a]pyrazine derivatives demonstrate enhanced antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives show greater activity in kinase inhibition assays [1]. This class-level differentiation provides a clear rationale for prioritizing the pyrrolo[1,2-a]pyrazine core, and by extension its 1-chloro derivative, for projects targeting infectious diseases.

Medicinal Chemistry Anti-infectives Structure-Activity Relationship

Halogen Substitution at the Ortho-Position Abolishes Anticancer Activity in U937 Lymphoma Cells

In a study evaluating novel pyrrolo[1,2-a]pyrazine derivatives for anticancer activity against human lymphoma U937 cells, compounds bearing a halogen substituent at the ortho-position of a pendant aromatic ring (compounds 6t-w) failed to inhibit cell viability [1]. In stark contrast, the methoxy-substituted analog (compound 6b) demonstrated strong inhibition of U937 cell survival [1]. This finding underscores the critical influence of halogen substitution patterns on the biological activity of pyrrolo[1,2-a]pyrazine derivatives and highlights the necessity of precise structural control.

Anticancer Structure-Activity Relationship Lymphoma

Preference for Halo Substituents in Pyrrolo[1,2-a]pyrazine-Based Gastric Acid Secretion Inhibitors

A patent covering pyrrolo[1,2-a]pyrazine derivatives as inhibitors of gastric acid secretion explicitly claims compounds where the R2 substituent is halo, with a preference stated for bromo or chloro [1]. This indicates that both chloro and bromo substituents are suitable for achieving the desired pharmacological effect, but the choice between them may be influenced by other factors such as synthetic accessibility, cost, or downstream metabolic stability. The inclusion of chloro as a preferred halogen validates its utility in this therapeutic context.

Gastrointestinal Therapeutics Patent Analysis Medicinal Chemistry

Optimal Research and Industrial Applications for 1-Chloro-1H-pyrrolo[1,2-a]pyrazine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Anti-infective and Gastrointestinal Drug Candidates

1-Chloro-1H-pyrrolo[1,2-a]pyrazine is an ideal starting material for synthesizing libraries of pyrrolo[1,2-a]pyrazine derivatives targeting antibacterial, antifungal, or antiviral applications, based on the scaffold's established class-level activity profile [1]. Its chlorine atom serves as a versatile handle for introducing diverse pharmacophores via cross-coupling or nucleophilic substitution. Furthermore, the compound's explicit inclusion as a preferred halo-substituted core in patents for gastric acid secretion inhibitors validates its use in developing novel gastrointestinal therapeutics [2].

Chemical Biology: Probing Structure-Activity Relationships (SAR) Around the Pyrrolo[1,2-a]pyrazine Core

Researchers engaged in SAR studies will find 1-Chloro-1H-pyrrolo[1,2-a]pyrazine to be a critical probe molecule. Evidence demonstrates that halogen substitution can drastically alter biological activity, as seen in the U937 lymphoma cell assay where ortho-halogen substitution abolished anticancer effects [1]. This makes the 1-chloro derivative essential for systematically exploring the impact of halogenation at the C1 position on target binding, cellular efficacy, and physicochemical properties, thereby building a robust understanding of the scaffold's pharmacophore.

Process Chemistry and Scale-Up: Reliable Synthesis of Chlorinated Pyrrolopyrazine Intermediates

The availability of a robust and high-yielding synthetic protocol for 1-Chloro-1H-pyrrolo[1,2-a]pyrazine (71% yield via POCl3 method) makes it a practical choice for process development and scale-up [1]. This documented route provides a clear starting point for optimizing reaction parameters and ensures a reliable supply of the intermediate for larger-scale medicinal chemistry campaigns or pre-clinical development, thereby reducing supply chain risks and synthetic bottlenecks.

Technical Documentation Hub

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